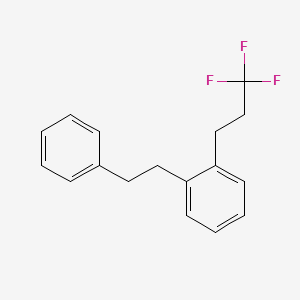
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene is a compound characterized by the presence of a phenylethyl group and a trifluoropropyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
準備方法
The synthesis of 1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylationThe reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl group .
化学反応の分析
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
科学的研究の応用
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in designing drugs with improved efficacy and stability.
作用機序
The mechanism of action of 1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pathways involved often include binding to specific receptors or enzymes, leading to the desired biological or chemical effects .
類似化合物との比較
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene can be compared to other compounds with trifluoromethyl groups, such as:
1-(2-Phenylethyl)-2-(trifluoromethyl)benzene: Similar structure but lacks the propyl chain, resulting in different chemical properties.
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)phenol: Contains a hydroxyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the phenylethyl and trifluoropropyl groups, providing distinct chemical and physical properties .
特性
CAS番号 |
80611-73-0 |
|---|---|
分子式 |
C17H17F3 |
分子量 |
278.31 g/mol |
IUPAC名 |
1-(2-phenylethyl)-2-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C17H17F3/c18-17(19,20)13-12-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChIキー |
MNJDBFLEFFSBTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


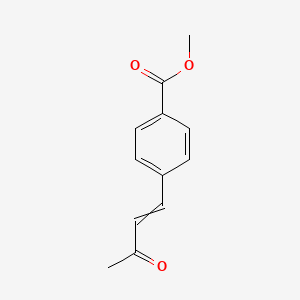
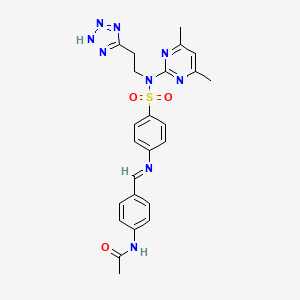
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
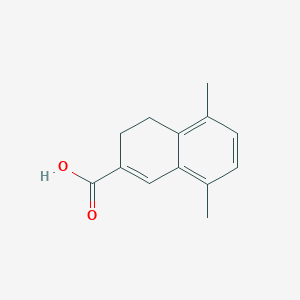
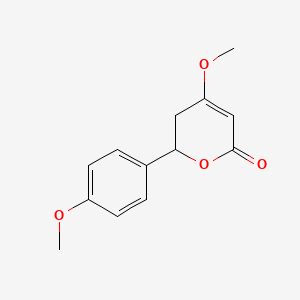
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
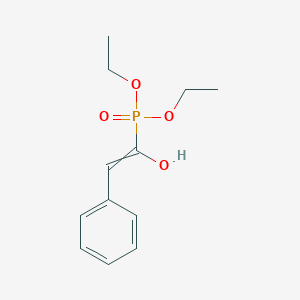

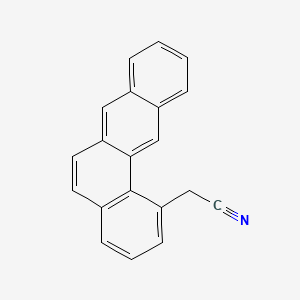
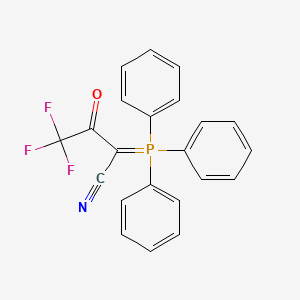
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)
